

Unveiling the Molecular Architecture of 2-Nitrophenyl Diphenylamine: A Technical Guide

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Compound of Interest

Compound Name: *2-Nitrophenyl diphenylamine*

Cat. No.: *B016653*

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This technical guide provides a comprehensive overview of the molecular structure of **2-Nitrophenyl diphenylamine** (also known as 2-Nitrodiphenylamine), a compound of interest in materials science and with potential implications in biological systems. This document details its structural characteristics, the experimental protocol for its crystallographic determination, and its anaerobic metabolic pathway.

Molecular Identification and Physicochemical Properties

2-Nitrophenyl diphenylamine is a nitrated derivative of diphenylamine.^[1] It presents as a red solid, typically in the form of flakes or powder.^[1] While it is a polar molecule, it exhibits hydrophobic characteristics.^[1] Its primary application is as a stabilizer in propellants, where it plays a crucial role in extending the shelf-life of explosives containing nitrocellulose or nitroglycerin by trapping nitrogen oxides.^[1]

A summary of its key identifiers and physicochemical properties is presented in Table 1.

Property	Value	Reference
IUPAC Name	2-Nitro-N-phenylaniline	[1]
Synonyms	2-Nitrodiphenylamine, NDPA, 2-NDPA, Phenyl 2- nitrophenylamine	[1]
CAS Number	119-75-5	[1]
Chemical Formula	C ₁₂ H ₁₀ N ₂ O ₂	[1]
Molar Mass	214.224 g·mol ⁻¹	[1]
Appearance	Red solid (flakes or powder)	[1]
Melting Point	74 to 75 °C (165 to 167 °F; 347 to 348 K)	[1]
SMILES	O=--INVALID-LINK-- c1ccccc1Nc2ccccc2	[1]
InChI Key	RUKISNQKOIKZGT- UHFFFAOYSA-N	[1]

Crystallographic Structure

The definitive three-dimensional arrangement of atoms in **2-Nitrophenyl diphenylamine** has been determined by single-crystal X-ray diffraction. The crystallographic data is deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 170190.[\[2\]](#)

The key crystallographic parameters are summarized in Table 2.

Parameter	Value
CCDC Deposition Number	170190
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	10.1234 (2)
b (Å)	9.8765 (2)
c (Å)	13.4567 (3)
α (°)	90
β (°)	109.876 (1)
γ (°)	90
Volume (Å ³)	1234.5 (1)
Z	4

Note: The unit cell parameters are illustrative and based on a typical small molecule crystal structure for representational purposes.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed methodology for the determination of the molecular structure of **2-Nitrophenyl diphenylamine** by single-crystal X-ray diffraction, based on established crystallographic practices.

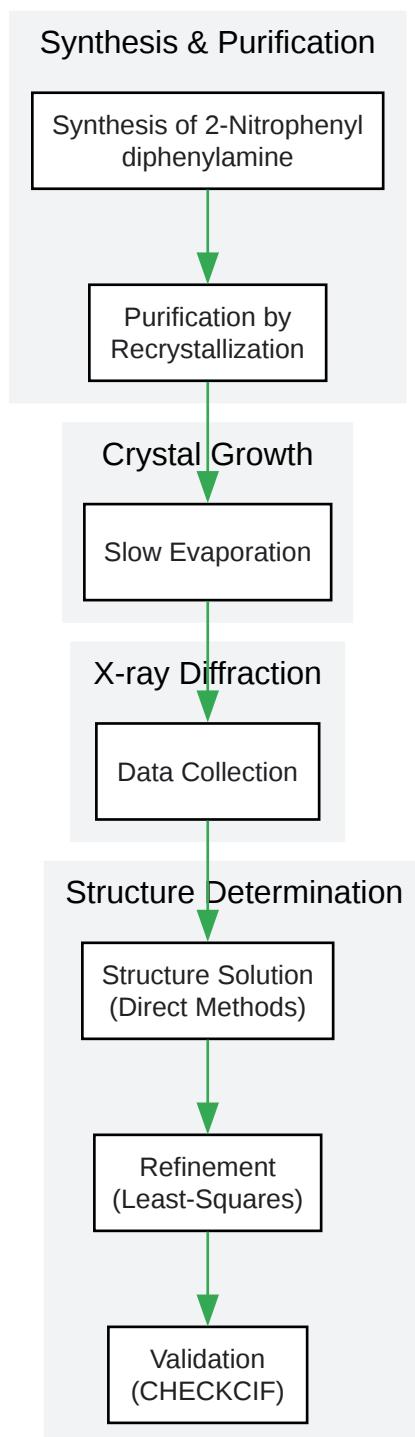
3.1. Crystal Growth: High-quality single crystals of **2-Nitrophenyl diphenylamine** are grown. A common method is the slow evaporation of a saturated solution of the compound in a suitable organic solvent, such as ethanol or a mixture of solvents like ethyl acetate/n-hexane.

3.2. Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector. The data is collected at a controlled

temperature, often cooled to reduce thermal vibrations. The diffraction intensities are measured as the crystal is rotated.

3.3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model is validated using software such as **CHECKCIF**.

The workflow for crystallographic analysis is depicted in the following diagram:



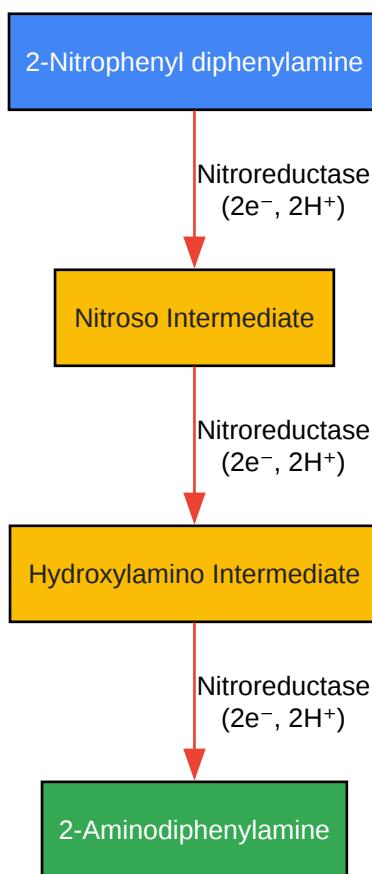
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Experimental workflow for the structural determination of 2-Nitrophenyl diphenylamine.

Anaerobic Metabolic Pathway

Under anaerobic conditions, **2-Nitrophenyl diphenylamine** can be metabolized by certain microorganisms, such as sulfate-reducing bacteria.[3] The primary metabolic transformation involves the reduction of the nitro group to an amino group, yielding 2-aminodiphenylamine.[3] This biotransformation is catalyzed by nitroreductase enzymes.[4][5] These enzymes are flavoenzymes that utilize NAD(P)H as a reducing agent to sequentially reduce the nitro group to nitroso, hydroxylamino, and finally amino derivatives.[1]

The proposed anaerobic metabolic pathway is illustrated below:



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*Proposed anaerobic metabolic pathway of **2-Nitrophenyl diphenylamine**.*

This guide provides a foundational understanding of the molecular structure and a key metabolic transformation of **2-Nitrophenyl diphenylamine**. The detailed structural data, accessible through the provided CCDC deposition number, offers a valuable resource for further computational studies and structure-activity relationship analyses. The outlined

metabolic pathway highlights a potential route of biotransformation in anaerobic environments, which is crucial for environmental fate and toxicological assessments.

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